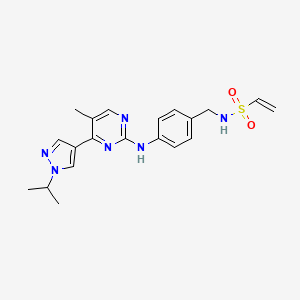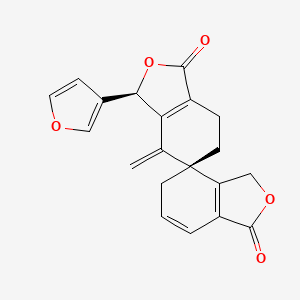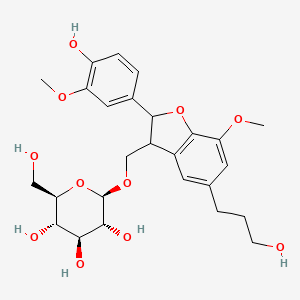
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside can be synthesized through the extraction from natural sources such as Garcinia mangostana L . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the available data focuses on laboratory-scale extraction from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the glucoside moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.
Biology: The compound has been studied for its antifungal properties, particularly against Candida albicans.
Industry: It is used in the development of natural product-based inhibitors and other bioactive compounds.
Wirkmechanismus
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrodehydrodiconiferyl alcohol: A related compound without the glucoside moiety.
Dehydrodiconiferyl alcohol: Another related compound with similar phenolic structure.
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone counterparts . This structural feature also contributes to its distinct biological activities, such as enhanced antifungal and neuroregenerative properties .
Eigenschaften
Molekularformel |
C26H34O11 |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16?,20-,21-,22+,23-,24?,26-/m1/s1 |
InChI-Schlüssel |
VTKHRLZMWODHJA-RAGYRXETSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1OC(C2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
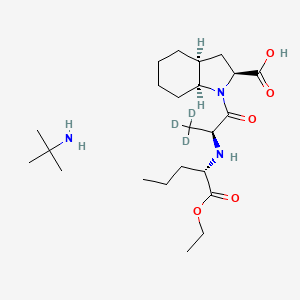
![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
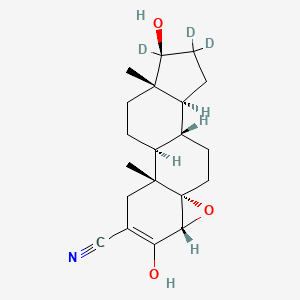

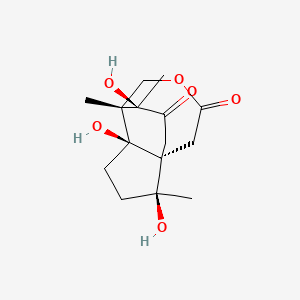
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
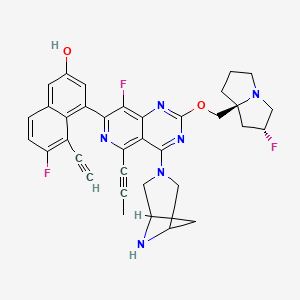
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
